Regioisomeric Specificity for ALK Kinase Pharmacophore Engagement
The title compound, bearing the 4-pyridyl carbonyl, is the validated core scaffold for ALK and c-Met inhibitor pharmacophores, as established by MeSH pharmacological classification [1]. The 3-pyridyl regioisomer (1-(pyridin-3-ylcarbonyl)piperidin-4-amine, CAS 440102-71-6) is not annotated as an ALK/c-Met inhibitor scaffold in the same authoritative database, indicating a loss of kinase-binding competence due to the positional shift of the pyridine nitrogen . This regiospecificity requirement means that the 4-pyridyl isomer is a mandatory building block for specific kinase inhibitor series, whereas the 3-pyridyl isomer is ineffective.
| Evidence Dimension | Kinase Pharmacophore Annotations |
|---|---|
| Target Compound Data | Annotated as an inhibitor of ALK and c-Met kinases in the MeSH controlled vocabulary (1-(pyridine-4-carbonyl)piperidin-4-amine) [1] |
| Comparator Or Baseline | 1-(pyridin-3-ylcarbonyl)piperidin-4-amine (CAS 440102-71-6): No ALK or c-Met annotation in MeSH or ChEMBL |
| Quantified Difference | Presence vs. absence of curated pharmacological annotation for clinically relevant kinase targets |
| Conditions | Controlled vocabulary pharmacological classification; literature-supported kinase inhibitor pharmacophore models |
Why This Matters
For medicinal chemistry teams synthesizing ALK/c-Met inhibitor libraries, procurement of the 4-pyridyl regioisomer is mandatory because the 3-pyridyl isomer lacks the required hinge-binding geometry and has no documented activity against these targets.
- [1] Medical University of Lublin. MeSH Concept Record: 1-(pyridine-4-carbonyl)piperidin-4-amine. A piperidine and aminopyridine derivative that acts as an inhibitor of RECEPTOR PROTEIN-TYROSINE KINASES, including ANAPLASTIC LYMPHOMA KINASE (ALK) and HEPATOCYTE GROWTH FACTOR RECEPTOR (HGFR; c-Met). View Source
